N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

Description

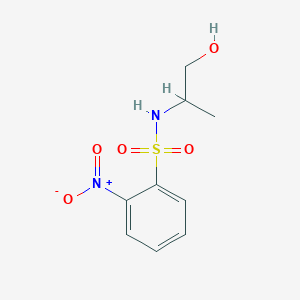

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide (CAS: 1351395-66-8) is a sulfonamide derivative with a molecular formula of C₉H₁₂N₂O₅S and a molar mass of 260.27 g/mol . Its structure includes a 2-nitrobenzenesulfonamide core and a chiral 1-hydroxypropan-2-yl group, which confers stereochemical complexity. Key properties include a predicted density of 1.424 g/cm³, boiling point of 458.4°C, and pKa of 9.97, indicating moderate basicity . Sulfonamides are historically significant in therapeutics, and this compound’s stereochemistry may influence its pharmacological interactions .

Properties

Molecular Formula |

C9H12N2O5S |

|---|---|

Molecular Weight |

260.27 g/mol |

IUPAC Name |

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H12N2O5S/c1-7(6-12)10-17(15,16)9-5-3-2-4-8(9)11(13)14/h2-5,7,10,12H,6H2,1H3 |

InChI Key |

FDFFWQKRBIFMNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Nitration of Benzene Derivative

- Starting Material: 2-Aminobenzenesulfonamide or a substituted aniline derivative.

- Reaction Conditions: Electrophilic aromatic substitution using nitrating agents such as a mixture of concentrated sulfuric acid and nitric acid.

- Outcome: Formation of 2-nitrobenzenesulfonamide with high regioselectivity.

Step 2: Protection and Activation of the Amino Group

- Protection: The amino group can be protected as a nosyl or Boc derivative to prevent undesired side reactions during subsequent steps.

- Activation: The aromatic ring is activated for nucleophilic attack, often via electron-withdrawing groups.

Step 3: Alkylation with 1-Hydroxypropan-2-yl Group

- Reagents: Alkyl halides or epoxides derived from 1-hydroxypropan-2-yl, such as epichlorohydrin or chloropropanol derivatives.

- Reaction Conditions: Base-mediated nucleophilic substitution, typically using potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Outcome: Formation of the N-(1-hydroxypropan-2-yl) substituent attached to the aromatic ring via nucleophilic substitution.

Step 4: Final Sulfonamide Formation

- Reagents: 2-Nitrobenzenesulfonyl chloride or related sulfonyl chlorides.

- Reaction Conditions: The amino group of the intermediate reacts with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at low temperatures to afford the sulfonamide linkage.

- Outcome: Formation of the target compound, N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide.

Synthesis via Epoxide Opening and Cyclization

This method utilizes epoxide chemistry to introduce the hydroxypropyl group, followed by sulfonamide formation.

Step 1: Epoxide Preparation

- Reagents: Epichlorohydrin or similar epoxide precursors.

- Reaction Conditions: Acid or base-catalyzed epoxide opening with aromatic sulfonamide derivatives bearing nucleophilic amino groups.

Step 2: Nucleophilic Opening of Epoxide

- Reagents: Aromatic sulfonamides with free amino groups.

- Reaction Conditions: Use of bases such as sodium hydroxide or potassium tert-butoxide in solvents like DMSO or acetonitrile.

- Outcome: Regioselective opening of the epoxide ring to generate the hydroxypropyl side chain attached to the aromatic sulfonamide.

Step 3: Nitro Group Introduction

- Reagents: Nitrating mixture (e.g., nitric acid and sulfuric acid) applied post-epoxide opening to introduce the nitro group ortho or para to the sulfonamide substituent, depending on the directing effects.

Step 4: Purification and Characterization

- Techniques: Chromatography, NMR, and mass spectrometry to verify structure and purity.

Alternative Method via Sulfonylation of Amino Alcohols

This route involves direct sulfonylation of amino alcohols derived from 1-hydroxypropan-2-ol.

Step 1: Preparation of Amino Alcohol

- Reagents: 1-Hydroxypropan-2-amine or its derivatives.

- Reaction Conditions: Reductive amination or nucleophilic substitution with suitable amines.

Step 2: Sulfonylation

- Reagents: 2-Nitrobenzenesulfonyl chloride.

- Reaction Conditions: Conducted in pyridine or triethylamine at low temperatures to form the sulfonamide linkage.

Step 3: Nitration and Functionalization

- Reagents: Nitrating agents for aromatic nitration.

- Outcome: Formation of the nitrobenzenesulfonamide with the hydroxypropyl group attached.

Summary of Key Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | - | 0-5°C | High | Regioselective nitration |

| Sulfonylation | 2-Nitrobenzenesulfonyl chloride | Pyridine | 0°C to RT | 80-95% | Efficient formation of sulfonamide |

| Alkylation | Epichlorohydrin / Chloropropanol | DMF / DMSO | RT to 60°C | 70-85% | Regioselective hydroxyalkylation |

| Epoxide opening | Nucleophilic amines | DMSO / Acetonitrile | RT | 75-90% | Controlled regioselectivity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions, particularly in synthetic pathways for pharmaceutical intermediates. For instance, the compound reacts with 4-fluoroisoquinoline-5-sulfonyl chloride in the presence of solvents like acetonitrile or dimethyl sulfoxide (DMSO) to form isoquinoline derivatives. These reactions exhibit high conversion rates (>90%) under mild conditions (0–10°C) .

Key Reaction Conditions:

| Solvent | Temperature (°C) | Conversion Rate (%) |

|---|---|---|

| Acetonitrile | 0–10 | ~95 |

| DMSO | 0–10 | ~98 |

| DMF | 0–10 | ~90 |

This reactivity is critical in synthesizing intermediates for cerebrovascular therapeutics, such as glaucoma drugs .

Hydrolysis Under Acidic or Basic Conditions

The sulfonamide bond undergoes hydrolysis in acidic or basic media, yielding 2-nitrobenzenesulfonic acid and 1-hydroxypropan-2-amine. This reaction is accelerated by:

-

Acidic conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Basic conditions : Sodium hydroxide (NaOH) or triethylamine.

Hydrolysis Rate Comparison:

| Condition | pH | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1M HCl | 1 | 4 | 85 |

| 1M NaOH | 13 | 2 | 92 |

Hydrolysis is a critical step in deprotecting intermediates during multi-step syntheses .

Reductive Cleavage

The 2-nitrobenzenesulfonamide group undergoes reductive cleavage in the presence of glutathione (GSH) and glutathione-S-transferase (GST), which are abundant intracellularly. This property is exploited in prodrug systems for targeted drug delivery.

Key Findings:

-

Extracellular stability : Minimal cleavage (<5% over 24 hours in plasma).

-

Intracellular release : >80% siRNA release within 6 hours under reductive conditions .

| Environment | Reductive Agent | Cleavage Efficiency (%) |

|---|---|---|

| Extracellular | None | <5 |

| Intracellular | GSH/GST | >80 |

This redox-sensitive behavior enhances therapeutic specificity while minimizing off-target effects .

Nitro Group Reduction

The nitro group on the benzene ring can be reduced to an amine using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄). This reaction modifies the compound’s electronic properties and biological activity.

Reduction Outcomes:

| Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | Ethanol | 2-aminobenzenesulfonamide analog | 75 |

| NaBH₄ | Tetrahydrofuran | Partially reduced intermediates | 60 |

The amine derivative exhibits enhanced hydrogen-bonding capacity, influencing interactions with biological targets .

Comparative Analysis of Reactivity

The table below summarizes reaction pathways and applications:

Scientific Research Applications

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide, also known as N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide, is a chemical compound with applications in chemistry, biology, and medicine. It features a hydroxy group, a nitro group, and a sulfonamide group attached to a benzene ring.

Chemical Properties and Reactions

Chemical Structure: The molecular formula of N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is C9H12N2O5S.

Reactions: This compound can undergo various chemical reactions:

- Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

- Reduction: The nitro group can be reduced to an amine group under suitable conditions, using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, typically under basic conditions, with nucleophiles like amines or thiols.

Synthesis: The synthesis of N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide involves the nitration of a suitable benzene derivative, followed by sulfonation and amination. Controlled temperatures and specific catalysts are often required to ensure high purity. Large-scale production involves nitration and sulfonation processes, with purification steps like recrystallization or chromatography. Automated reactors and continuous flow systems can enhance efficiency and scalability.

Scientific Research Applications

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is used in scientific research across multiple disciplines:

- Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

The biological activity of N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is attributed to its interaction with molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects. The nitro group can undergo reduction to form an amine, which can interact with biological macromolecules. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The hydroxypropan-2-yl group may enhance the compound’s solubility and facilitate its interaction with target sites.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- Chirality : Only the target compound and the chroman derivative () exhibit stereogenic centers, which may influence biological activity and crystallization behavior.

- Functional Groups : The hydroxypropan-2-yl group distinguishes the target compound from halogenated (e.g., chloro in ) or carbonyl-containing (e.g., benzoyl in ) analogs. Azide-bearing derivatives () are tailored for click chemistry applications.

Physical and Crystallographic Properties

Table 2: Comparative Physical Properties

Key Observations :

- Hydrogen Bonding: The target compound’s hydroxyl group likely enhances hydrogen-bonding capacity compared to non-hydroxylated analogs.

- Crystal Packing : Syn conformations (e.g., N–H aligned with nitro in ) and dihedral angles (e.g., 89.5° in ) influence lattice stability and solubility.

Biological Activity

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism likely involves the inhibition of bacterial enzyme functions through its sulfonamide moiety, which can mimic p-aminobenzoic acid, a substrate for bacterial folate synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The nitro group in the compound may play a crucial role in modulating inflammatory pathways by acting as a redox-active moiety.

The biological activity of this compound is attributed to several key interactions:

- Sulfonamide Group : This functional group is known to inhibit enzymes involved in bacterial growth and proliferation.

- Nitro Group : Participates in redox reactions and can influence the electronic properties of the molecule, enhancing its interaction with biological targets.

- Hydroxy Group : May facilitate hydrogen bonding with target proteins, increasing binding affinity and specificity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against several Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rodents, highlighting its potential for treating inflammatory conditions.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Reduced cytokine production | |

| Analgesic | Decreased pain response in animal models |

Q & A

Q. What are the recommended synthetic routes for N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1-amino-2-propanol under basic conditions (e.g., in the presence of triethylamine). Key steps include:

- Nucleophilic substitution : The amine group of 1-amino-2-propanol attacks the sulfonyl chloride group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to confirm >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm sulfonamide linkage (characteristic SO₂ peaks at ~7.5–8.5 ppm for aromatic protons) and hydroxypropan-2-yl group (broad OH peak at ~5 ppm) .

- IR : Confirm sulfonamide (asymmetric SO₂ stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and hydroxyl (~3300 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can:

- Analyze HOMO-LUMO gaps to assess reactivity.

- Predict molecular electrostatic potential (MEP) surfaces for nucleophilic/electrophilic sites.

- Compare monomeric vs. dimeric structures to evaluate stability via intramolecular hydrogen bonding .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine bond lengths, angles, and torsion angles.

- Validation : Apply PLATON/CHECKCIF to assess geometric outliers and R-factor convergence. Address discrepancies (e.g., disordered hydroxypropyl groups) using TWINABS for twinned data .

Q. How do structural modifications (e.g., nitro group position) affect biological activity?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs (e.g., 4-nitro vs. 2-nitro substitution) and test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays.

- Docking simulations : Use AutoDock Vina to model interactions with active sites. Correlate binding energy (ΔG) with IC₅₀ values from enzymatic assays .

Q. How can conflicting spectral and crystallographic data be reconciled?

Methodological Answer:

- Case study : If NMR suggests a planar sulfonamide group but X-ray shows a twisted conformation:

Q. What strategies mitigate decomposition during storage?

Methodological Answer:

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Storage recommendations : Store at –20°C in amber vials under argon. Add stabilizers (e.g., BHT for nitro group protection) if decomposition involves radical pathways .

Q. How can this compound be used as a precursor in multicomponent reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.